Methoxychlor-d6
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Overview
Description
Methoxychlor-d6 is a deuterated form of methoxychlor, an organochlorine pesticide. Methoxychlor was originally developed as a replacement for DDT and has been used to combat a wide range of pests, including biting flies, houseflies, mosquito larvae, cockroaches, and chiggers . This compound is often used in scientific research as an isotopically labeled compound to study the behavior and fate of methoxychlor in various environments.
Preparation Methods
The synthesis of methoxychlor-d6 involves the incorporation of deuterium atoms into the methoxychlor molecule. This can be achieved through several synthetic routes, including:
Chemical Reactions Analysis
Methoxychlor-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form this compound oxide using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: this compound can be reduced to form this compound alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Methoxychlor-d6 has several scientific research applications, including:
Mechanism of Action
Methoxychlor-d6 exerts its effects by mimicking the action of natural hormones, particularly estrogen. It binds to estrogen receptors and activates the transcription of estrogen-responsive genes, leading to various physiological effects. This compound can also interfere with the normal endocrine function by competing with natural hormones for receptor binding and altering hormone metabolism .
Comparison with Similar Compounds
Methoxychlor-d6 is similar to other organochlorine pesticides, such as DDT and endosulfan. it has some unique properties that distinguish it from these compounds:
Deuterium Labeling: this compound is isotopically labeled with deuterium, which makes it useful for tracing studies and analytical applications.
Lower Toxicity: This compound has a lower acute toxicity compared to DDT and endosulfan, making it a safer alternative for certain applications.
Environmental Persistence: This compound has a shorter environmental half-life compared to DDT, which reduces its potential for bioaccumulation and long-term environmental impact.
Similar compounds include:
DDT (Dichlorodiphenyltrichloroethane): An organochlorine pesticide with high persistence and bioaccumulation potential.
Endosulfan: An organochlorine insecticide with high toxicity and environmental persistence.
Properties
Molecular Formula |
C16H15Cl3O2 |
---|---|
Molecular Weight |
351.7 g/mol |
IUPAC Name |
1-[2,2,2-trichloro-1-[4-(trideuteriomethoxy)phenyl]ethyl]-4-(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C16H15Cl3O2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15H,1-2H3/i1D3,2D3 |
InChI Key |
IAKOZHOLGAGEJT-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC([2H])([2H])[2H])C(Cl)(Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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